molecular formula C9H17NO B3102242 2-Methyl-1-(oxiran-2-ylmethyl)piperidine CAS No. 141620-40-8

2-Methyl-1-(oxiran-2-ylmethyl)piperidine

Cat. No.: B3102242
CAS No.: 141620-40-8
M. Wt: 155.24 g/mol
InChI Key: RHTYNAZCTYYECS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Methyl-1-(oxiran-2-ylmethyl)piperidine typically involves the reaction of 2-methylpiperidine with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Methyl-1-(oxiran-2-ylmethyl)piperidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxirane ring, using reagents such as sodium azide or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methyl-1-(oxiran-2-ylmethyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-1-(oxiran-2-ylmethyl)piperidine exerts its effects involves its role as an organocatalyst. It facilitates various organic reactions by stabilizing transition states and intermediates, thereby lowering the activation energy required for the reaction to proceed. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

2-Methyl-1-(oxiran-2-ylmethyl)piperidine can be compared with other similar compounds such as:

    2-Methyl-1-(oxiran-2-ylmethyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    2-Methyl-1-(oxiran-2-ylmethyl)morpholine: Contains a morpholine ring, which introduces additional oxygen functionality.

    2-Methyl-1-(oxiran-2-ylmethyl)pyridine: Features a pyridine ring, which can influence the compound’s reactivity and applications.

The uniqueness of this compound lies in its specific ring structure and the presence of both an oxirane and a piperidine ring, which contribute to its versatility and effectiveness as an organocatalyst.

Properties

IUPAC Name

2-methyl-1-(oxiran-2-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-8-4-2-3-5-10(8)6-9-7-11-9/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTYNAZCTYYECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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